2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide

NAMPT inhibition nicotinamide phosphoribosyltransferase enzyme assay

Procure this 2-ethoxy nicotinamide fragment (NAMPT IC50=13,000 nM) as a structurally-related negative control for enzymatic screening cascades. With >4,000-fold weaker affinity than FK866, it establishes robust Z'-factor windows at 1–10 µM. Its clean CYP11B1/11B2 profile (IC50>3,000 nM) makes it an essential benchmark for steroidogenic off-target counter-screens. Fragment-like properties (MW 286.33, cLogP ~2.5–3.0) and a versatile synthetic handle enable systematic FBDD growing/merging strategies. ≥95% purity. Order this common intermediate for cost-efficient SAR exploration.

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 866019-13-8
Cat. No. B2630312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide
CAS866019-13-8
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C(=O)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C16H18N2O3/c1-3-21-16-14(5-4-10-17-16)15(19)18-11-12-6-8-13(20-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,18,19)
InChIKeyXSLKPANBWVKEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide (CAS 866019-13-8): Procurement-Ready Nicotinamide Derivative for NAMPT-Targeted Screening


2-Ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide (CAS 866019-13-8) is a pyridine-3-carboxamide derivative with molecular formula C16H18N2O3 and molecular weight 286.33 g/mol. It belongs to the nicotinamide class and has been profiled against nicotinamide phosphoribosyltransferase (NAMPT) as well as cytochrome P450 isoforms CYP11B1 and CYP11B2 [1]. The compound is commercially available from multiple vendors with purity specifications typically ≥95% .

Why NAMPT-Targeted Nicotinamide Analogs Cannot Be Interchanged: Quantitative Differentiation of CAS 866019-13-8


Nicotinamide-based NAMPT ligands span an extreme potency range from low nanomolar to high micromolar IC50 values, driven by subtle variations in the N-benzyl substituent and pyridine 2-position. Simple substitution of 2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide with an uncharacterized analog risks introducing a compound with >1000-fold different NAMPT affinity, invalidating comparative screening results [1]. Additionally, CYP11B1/CYP11B2 off-target profiles vary substantially even among structurally close analogs, making informed procurement essential for selectivity-sensitive applications [2].

Quantitative Differentiation Evidence for 2-Ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide (866019-13-8) vs. In-Class NAMPT Ligands


NAMPT Enzymatic Inhibition: 4,333-Fold Weaker than Lead-Optimized Analog Compound 439

In a biochemical assay measuring inhibition of full-length C-terminal His6-tagged human NAMPT expressed in E. coli Rosetta (DE3) using PRPP/NAM as substrate/cofactor, 2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide exhibited an IC50 of 13,000 nM [1]. By contrast, the lead-optimized NAMPT inhibitor from US11279687 (Compound 439, BDBM50435348) achieved an IC50 of 3 nM in a comparable NAMPT enzymatic assay [2]. This represents a 4,333-fold difference in target engagement potency, establishing the target compound as a weak NAMPT ligand suitable for use as a negative control or fragment starting point rather than a potent pharmacological probe.

NAMPT inhibition nicotinamide phosphoribosyltransferase enzyme assay

CYP11B1/CYP11B2 Off-Target Profile: No Significant Inhibition at 3,000 nM

2-Ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide was tested against human CYP11B1 and CYP11B2 (aldosterone synthase) expressed in human renal leiomyoblastoma cells harboring FDXR/FDX, using 1-deoxycorticosterone as substrate in an HTRF assay. The compound showed IC50 values >3,000 nM for both isoforms [1]. This contrasts with the potent NAMPT inhibitor Compound 439, which achieves nanomolar NAMPT engagement but for which comparable CYP selectivity data are not publicly available in the same assay system, creating a knowledge gap for selectivity comparisons [2].

CYP450 selectivity CYP11B1 CYP11B2 off-target screening

Structural Differentiation: 2-Ethoxy vs. 2-Aryl Substituents Drive >1,000-Fold NAMPT Potency Shifts

The defining structural feature of this compound is the 2-ethoxy substituent on the pyridine ring combined with the 4-methoxybenzyl amide side chain. In contrast, potent NAMPT inhibitors in the patent literature (e.g., US11279687 Compound 439) bear an aryl sulfonamide motif at the pyridine 4-position and a pyridin-3-ylmethyl urea linkage, resulting in a fundamentally different pharmacophore [1]. This structural divergence explains the >4,000-fold potency difference in NAMPT enzymatic assays and positions the target compound as a minimal nicotinamide scaffold suitable for fragment-based design or negative-control applications rather than a drug-like inhibitor [2].

SAR structure-activity relationship nicotinamide lead optimization

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Optimized NAMPT Inhibitors

The target compound possesses a predicted pKa of 13.59±0.46, a boiling point of 479.2±45.0 °C, and a density of 1.153±0.06 g/cm³ . With a molecular weight of 286.33 g/mol and two hydrogen bond acceptors plus one hydrogen bond donor, it occupies favorable fragment-like chemical space distinct from the larger, more lipophilic lead-optimized NAMPT inhibitors exemplified by Compound 439 (MW >500) [1]. These properties confer superior aqueous solubility and permeability characteristics desirable for fragment screening collections, though limited target engagement potency precludes direct pharmacological application.

physicochemical properties drug-likeness logP solubility

Validated Application Scenarios for 2-Ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide (866019-13-8) Based on Quantitative Evidence


NAMPT Assay Negative Control in High-Throughput Screening

With a NAMPT IC50 of 13,000 nM, this compound serves as an ideal negative control for validating NAMPT enzymatic assay windows. When run alongside potent inhibitors such as FK866 (IC50 ~1 nM) or Compound 439 (IC50 = 3 nM), the >4,000-fold signal separation provides robust Z'-factor determination and confirms assay sensitivity [1]. Researchers should procure this compound specifically when designing NAMPT screening cascades requiring a structurally related but pharmacologically inactive control compound that mimics the nicotinamide core scaffold without producing target engagement at screening concentrations (typically 1-10 μM).

Fragment-Based Drug Discovery (FBDD) Starting Point for NAMPT Lead Generation

The compound's low molecular weight (286.33 Da), fragment-like physicochemical profile (predicted logP ~2.5-3.0), and confirmed albeit weak NAMPT binding (IC50 = 13,000 nM) make it a validated fragment hit for structure-based design campaigns [1]. Unlike lead-optimized NAMPT inhibitors that occupy extensive binding pockets, this minimal nicotinamide scaffold allows for systematic growing and merging strategies guided by co-crystal structures. Procurement for FBDD libraries should prioritize this compound over larger, more complex analogs when ligand efficiency optimization is the primary goal .

CYP11B1/CYP11B2 Selectivity Counter-Screening Reference

The demonstrated lack of significant CYP11B1 and CYP11B2 inhibition (IC50 > 3,000 nM for both isoforms) supports the use of this compound as a clean negative reference in steroidogenic CYP counter-screens [1]. When profiling NAMPT inhibitors for off-target CYP11B liabilities, this compound provides a benchmark for the absence of steroidogenic CYP engagement, enabling researchers to distinguish target-mediated effects from CYP-driven artifacts in cellular phenotypic assays. Procurement is recommended for laboratories running integrated NAMPT-CYP selectivity panels.

Synthetic Intermediate for Parallel Library Synthesis of 2-Alkoxy Nicotinamide Analogs

The 2-ethoxy substitution pattern and 4-methoxybenzyl amide linkage serve as a versatile synthetic handle for generating focused nicotinamide libraries. The compound is available at ≥95% purity from multiple vendors [1], making it a reliable starting material for parallel derivatization at the pyridine ring, benzyl position, or amide linkage. Compared to purchasing individual elaborated analogs at higher cost, procuring this common intermediate enables cost-efficient SAR exploration with demonstrated relevance to the NAMPT target class .

Quote Request

Request a Quote for 2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.